molecular formula C3H7F2N B1586839 Difluoromethyldimethylamine CAS No. 683-81-8

Difluoromethyldimethylamine

Cat. No.: B1586839
CAS No.: 683-81-8
M. Wt: 95.09 g/mol
InChI Key: PULPCFLUVFWKAF-UHFFFAOYSA-N
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Description

Difluoromethyldimethylamine is an organic compound with the molecular formula C3H7F2N It is characterized by the presence of two fluorine atoms attached to a methylene group, which is further bonded to a dimethylamine group

Biochemical Analysis

Biochemical Properties

Difluoromethyldimethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can result in significant changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids, leading to changes in the levels of these metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell can have significant implications for its biological activity and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoromethyldimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction typically occurs under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it more suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of difluoromethylamine oxides.

    Reduction: The compound can be reduced to form simpler amines, although this is less common.

    Substitution: Nucleophilic substitution reactions are prevalent, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are commonly used.

Major Products:

    Oxidation: Difluoromethylamine oxides.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Difluoromethyldimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and its role in modifying biomolecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability.

Comparison with Similar Compounds

    Difluoromethylamine: Similar in structure but lacks the dimethyl groups.

    Trifluoromethylamine: Contains an additional fluorine atom, leading to different chemical properties.

    Dimethylamine: Lacks the difluoromethyl group, resulting in different reactivity.

Uniqueness: Difluoromethyldimethylamine is unique due to the presence of both the difluoromethyl and dimethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1,1-difluoro-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c1-6(2)3(4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULPCFLUVFWKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374270
Record name Difluoromethyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-81-8
Record name Difluoromethyldimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683-81-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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